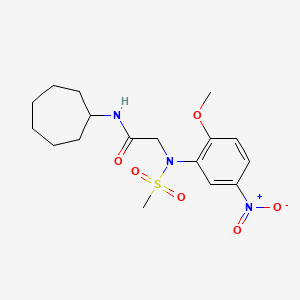
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cycloheptyl-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly referred to as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mechanism of Action
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to the glutamate receptor leads to the activation of ion channels, resulting in the influx of cations such as sodium and calcium into the cell. This influx of cations leads to depolarization and the generation of an action potential. By blocking the binding of glutamate, CNQX inhibits the activation of the ion channels and prevents the generation of an action potential.
Biochemical and Physiological Effects:
CNQX has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. CNQX has also been shown to inhibit the excitotoxicity that occurs in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, CNQX has been shown to reduce pain perception and alleviate symptoms of drug addiction and psychiatric disorders.
Advantages and Limitations for Lab Experiments
CNQX is a highly specific and potent antagonist of the ionotropic glutamate receptor and has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, one limitation of CNQX is that it is not selective for a specific subtype of glutamate receptor and can inhibit the activity of all ionotropic glutamate receptors. Another limitation is that CNQX has a relatively short half-life in vivo, which limits its use in animal studies.
Future Directions
For research on CNQX include the development of more selective antagonists for specific subtypes of glutamate receptors, the investigation of the role of glutamate receptors in the development of psychiatric disorders, and the development of novel therapies for neurodegenerative disorders based on the inhibition of glutamate receptors.
Synthesis Methods
CNQX can be synthesized by reacting 2-amino-5-nitrophenol with cycloheptylamine, followed by the addition of methylsulfonyl chloride and glycine. The final product is obtained after purification through recrystallization. The synthesis of CNQX has been well established, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CNQX has also been used to study the role of glutamate receptors in pain perception, drug addiction, and psychiatric disorders.
properties
IUPAC Name |
N-cycloheptyl-2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16-10-9-14(20(22)23)11-15(16)19(27(2,24)25)12-17(21)18-13-7-5-3-4-6-8-13/h9-11,13H,3-8,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDULDSEWBDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

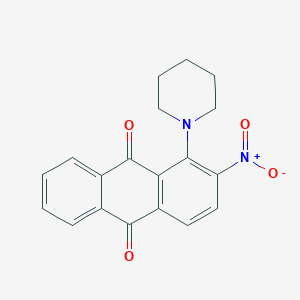
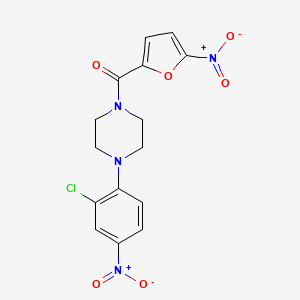
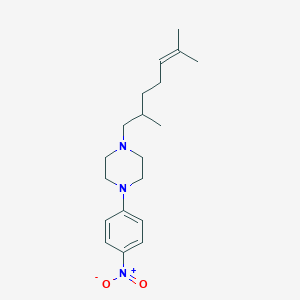
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
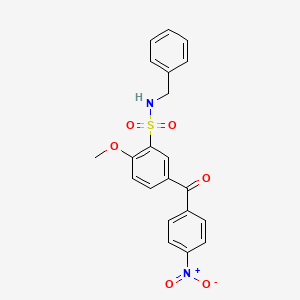
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)
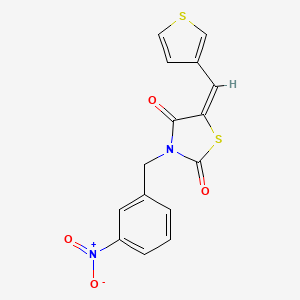
![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)